6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-

Fragrance Chemistry Isomer Differentiation Organoleptic Properties

6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- (CAS 51513-58-7), also known as (E)-2,3-dihydrofarnesal, is an acyclic sesquiterpene aldehyde with the molecular formula C15H26O and a molecular weight of 222.37 g/mol. It is a key component in the fragrance industry and a semiochemical in insect communication systems.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 51513-58-7
Cat. No. B12644709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-
CAS51513-58-7
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)CCC=C(C)C)CC=O
InChIInChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3/b14-9+
InChIKeyITBYWGRSPHMAEE-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- (CAS 51513-58-7): Procurement Overview and Core Identity


6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- (CAS 51513-58-7), also known as (E)-2,3-dihydrofarnesal, is an acyclic sesquiterpene aldehyde with the molecular formula C15H26O and a molecular weight of 222.37 g/mol [1]. It is a key component in the fragrance industry and a semiochemical in insect communication systems [1][2]. Structurally, it is a hydrogenated derivative of farnesal, lacking the C2-C3 double bond, which imparts distinct organoleptic and biological properties compared to its unsaturated analogs [2].

6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- (CAS 51513-58-7): Critical Differentiation from Generic Farnesal Analogs


The biological and organoleptic activity of this compound is exquisitely sensitive to its stereochemistry and degree of unsaturation. Generic substitution with other farnesal isomers or related terpenoids (e.g., (E,E)-farnesal, (Z,E)-farnesal, or 2,3-dihydrofarnesol) is not feasible due to documented differences in odor profile, substantivity, enantiomer-specific bioactivity in insect systems, and the regulatory advantages conferred by specific isomer purity specifications [1][2][3]. These differences directly impact performance in fragrance formulations, semiochemical applications, and compliance with industry standards, necessitating precise procurement of the (6E)-isomer with defined enantiomeric excess for optimal and reproducible results [1][2].

6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- (CAS 51513-58-7): Quantitative Evidence Guide for Differentiated Selection


Enhanced Odor Profile: Superior Freshness and Intensity of the (6E)-Isomer vs. (6Z)-Isomer

The (6E)-isomer (CAS 51513-58-7) exhibits a superior olfactory profile compared to its (6Z)-isomer. It is described as having a 'fresh-flowery, aldehydic fragrance' with 'higher intensity' and 'better freshness' than the 6-(Z) isomer, which has a 'somewhat lower' intensity and is 'somewhat less fresh' [1]. This qualitative difference is critical for perfumers seeking to achieve specific fragrance notes.

Fragrance Chemistry Isomer Differentiation Organoleptic Properties

Purity Specifications for Reproducible Performance: Chemical and Optical Purity Requirements in Fragrance Applications

For use in high-performance fragrance compositions, the compound requires a minimum chemical purity of 90 mass % and an optical purity of at least 50% enantiomeric excess (e.e.), with a preferred optical purity of 70% e.e. or more [1]. These specifications are directly linked to the compound's ability to impart a consistent and high-quality muguet-like floral note [1].

Fragrance Formulation Quality Control Enantiomeric Purity

Species-Specific Semiochemical Activity: Electroantennogram (EAG) Response in Bumblebees

2,3-Dihydrofarnesal (the racemic mixture containing the (6E)-isomer) elicits a significant electroantennogram (EAG) response from virgin queens of the bumblebee species Bombus terrestris [1]. This activity is species-specific; it was not found to be an EAG-active component for queens of the closely related species B. lucorum, which respond to a different suite of compounds including various ethyl esters [1].

Chemical Ecology Semiochemistry Insect Pheromones

Regulatory and Sustainability Advantage: Bio-based and Biodegradable Status vs. Classic Muguet Ingredients

The compound, marketed under the trade name Biomuguet (CAS 194934-66-2/51513-58-7), is a 100% bio-based and biodegradable ingredient [1]. This provides a distinct procurement and formulation advantage over classic, synthetic muguet ingredients, as it can be used 'without IFRA restrictions' [1]. This directly addresses regulatory and sustainability pressures in the fragrance industry.

Sustainable Chemistry Fragrance Regulation Biodegradability

6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- (CAS 51513-58-7): Optimal Application Scenarios Based on Quantitative Evidence


High-Performance Muguet Fragrance Creation

This scenario directly leverages the evidence from Section 3, Items 1 and 2. Formulators requiring a superior, fresh, and intense lily-of-the-valley (muguet) note should select this compound. Its qualitative superiority over the (6Z)-isomer [1] and its defined purity requirements (≥90% chemical purity, ≥50% e.e.) [2] are essential for achieving a consistent, high-quality floral accord that performs as described in patent-protected formulations.

Bumblebee (Bombus terrestris) Semiochemical Research and Pollinator Studies

This scenario is supported by the evidence in Section 3, Item 3. Researchers studying the chemical ecology of Bombus terrestris, including mating behavior or pollinator attraction, should procure this compound. Its demonstrated EAG activity in B. terrestris queens [1] confirms its biological relevance. Conversely, it should not be selected as a semiochemical probe for the closely related species B. lucorum, where it showed no EAG activity, highlighting the need for species-specific compound selection [1].

Development of Sustainable, IFRA-Compliant Fragrances

This application directly stems from the evidence in Section 3, Item 4. Fragrance developers and brands with commitments to sustainability and regulatory compliance should prioritize this compound. Its documented 100% bio-based and biodegradable nature and its status as an alternative free from IFRA restrictions [1] make it a strategic choice for creating modern, eco-conscious fragrances that avoid the regulatory scrutiny associated with classic muguet materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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